molecular formula C15H17N3OS B15038884 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(thiophen-2-yl)ethanol

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No.: B15038884
M. Wt: 287.4 g/mol
InChI Key: FEFVNMCWZOPVPS-UHFFFAOYSA-N
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Description

2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL is a complex organic compound that features a benzodiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the benzodiazole and thiophene moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzodiazole or thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Drug Development: Investigated for potential pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

The uniqueness of 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(THIOPHEN-2-YL)ETHAN-1-OL lies in its combined benzodiazole and thiophene structure, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-thiophen-2-ylethanol

InChI

InChI=1S/C15H17N3OS/c1-2-17-11-6-3-4-7-12(11)18(15(17)16)10-13(19)14-8-5-9-20-14/h3-9,13,16,19H,2,10H2,1H3

InChI Key

FEFVNMCWZOPVPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=CS3)O

Origin of Product

United States

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